1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, sulfonylation, and piperazine ring formation. Detailed synthetic pathways can be found in relevant literature.
Molecular Structure Analysis
The molecular structure consists of a piperazine ring substituted with a 5-bromo-2,4-dimethylbenzenesulfonyl group at one end and a 2,4-dimethylphenyl group at the other. The sulfonyl group provides reactivity and contributes to its pharmacological properties.
Chemical Reactions Analysis
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine may participate in various chemical reactions, such as nucleophilic substitutions, amidations, and cyclizations. These reactions can lead to the formation of derivatives with altered properties.
Scientific Research Applications
Synthesis of Novel Chemical Compounds
Researchers have synthesized various chemical compounds incorporating piperazine derivatives, aiming to explore their potential applications. For example, the synthesis of "Dioxidomolybdenum(VI) and dioxidouranium(VI) complexes" involves reactions with piperazine derivatives to study oxidative bromination, indicating the role of these complexes as functional mimics of haloperoxidases (Maurya et al., 2019). Another study focused on the "Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives," showcasing the therapeutic potential of these compounds, with one variant showing significant enzyme inhibitory activity (Hussain et al., 2017).
Pharmacological Effects
Piperazine derivatives have been examined for their pharmacological effects, particularly in the context of antidepressant activity. For instance, "1-[2-(2,4-Dimethylphenyl-sulfanyl)-phenyl]-piperazine (Lu AA21004)" has been identified as a multimodal compound for treating major depressive disorder, showcasing a unique mechanism of action and potential for enhancing cognitive performance in addition to its antidepressant and anxiolytic effects (Mørk et al., 2012).
Development of Therapeutic Agents
The development of therapeutic agents often involves the synthesis and evaluation of novel compounds for their antimicrobial and anti-proliferative activities. For example, "1,3,4-Oxadiazole N-Mannich Bases" have been synthesized and assessed for their antimicrobial activity, with certain derivatives displaying broad-spectrum antibacterial activities (Al-Wahaibi et al., 2021). Additionally, new "1,4-Disubstituted Piperazines" have been prepared, showing potent antibacterial agents against resistant strains, emphasizing the significant role of piperazine derivatives in combating antibiotic resistance (Shroff et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2S/c1-14-5-6-19(16(3)11-14)22-7-9-23(10-8-22)26(24,25)20-13-18(21)15(2)12-17(20)4/h5-6,11-13H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOQVILVEOWEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)C)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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